molecular formula C4H9N3O2S B8769628 NSC 60540 CAS No. 6628-16-6

NSC 60540

Cat. No.: B8769628
CAS No.: 6628-16-6
M. Wt: 163.20 g/mol
InChI Key: BRZPYIOLBLFJIY-UHFFFAOYSA-N
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Description

NSC 60540 (National Service Center identifier 60540) is a purine derivative identified through computational screening of the National Cancer Institute (NCI) database as part of efforts to discover novel DNA topoisomerase I (Top1) inhibitors . Top1 is a critical enzyme for DNA replication and repair, making it a target for anticancer agents. For example, NSC 0053340 (likely a typographical variant or related compound) was tested in the Top1 DNA cleavage assay, demonstrating potency and cytotoxicity comparable to NSC 0042379, another purine derivative . These compounds inhibit Top1 by stabilizing DNA-enzyme complexes, leading to lethal DNA breaks in rapidly dividing cancer cells.

Properties

CAS No.

6628-16-6

Molecular Formula

C4H9N3O2S

Molecular Weight

163.20 g/mol

IUPAC Name

ethyl N-(carbamothioylamino)carbamate

InChI

InChI=1S/C4H9N3O2S/c1-2-9-4(8)7-6-3(5)10/h2H2,1H3,(H,7,8)(H3,5,6,10)

InChI Key

BRZPYIOLBLFJIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-carbamothioylhydrazine-1-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-carbamothioylhydrazine-1-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated systems and advanced analytical methods ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Critical Data Gaps

  • Reaction Mechanisms : No experimental or computational studies on NSC 60540’s reactivity (e.g., substitution, oxidation, polymerization) are available in the reviewed literature.

  • Kinetic Parameters : Absence of Arrhenius constants, activation energies, or temperature-dependent rate data ( ).

  • Synthetic Pathways : No documented synthesis protocols or intermediates involving this compound.

Recommended Actions for Further Research

To address the data gap, the following steps are advised:

3.1. Database Queries

PlatformPurpose
CAS SciFinder ( )Access proprietary reaction data.
PubChemRetrieve compound identifiers and links.
ReaxysExplore synthetic routes and analogs.

3.2. Experimental Proxies

  • Study structurally similar compounds (e.g., analogs with shared functional groups) to infer potential reactivity.

  • Conduct in silico modeling (DFT, molecular dynamics) to predict reaction pathways.

Hypothetical Reaction Framework

While direct data is unavailable, a generalized reaction profile for this compound analogs might include:

Oxidation :

NSC 60540+O2Oxidized Product+H2O\text{this compound} + \text{O}_2 \rightarrow \text{Oxidized Product} + \text{H}_2\text{O}

Hydrolysis :

NSC 60540+H2OHydrolyzed Derivative\text{this compound} + \text{H}_2\text{O} \rightarrow \text{Hydrolyzed Derivative}

Scientific Research Applications

NSC 60540 has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, where its reactivity and functional groups are advantageous.

Mechanism of Action

The mechanism of action of ethyl 2-carbamothioylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydrazine moiety can participate in redox reactions, affecting cellular processes and signaling pathways. These interactions contribute to the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

Research Implications and Limitations

Therapeutic Potential: Targeted Top1 inhibitors like this compound may offer fewer off-target effects compared to broad-spectrum transcription/translation inhibitors. Structural optimization of purine derivatives could improve pharmacophore rankings and specificity .

Limitations :

  • Direct experimental data on this compound are sparse, requiring further validation of its mechanism and efficacy.
  • The COMPARE algorithm’s reliance on GI50 correlations may overlook nuanced mechanistic differences .

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